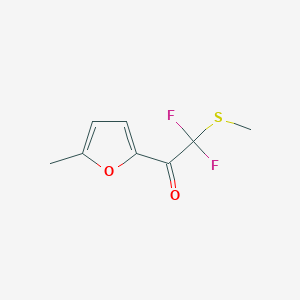
2,2-Difluoro-1-(5-Methyl-2-Furyl)-2-(Methylsulfanyl)Ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)-ethanone is an organic compound that features a difluoromethyl group, a furan ring, and a methylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)-ethanone can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-2-furancarboxaldehyde with difluoromethylthiol in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, bases like sodium hydride
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted derivatives with nucleophiles
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)-ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl and methylthio groups can influence the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Difluoro-1-(2-furanyl)-2-(methylthio)-ethanone
- 2,2-Difluoro-1-(5-methyl-2-thienyl)-2-(methylthio)-ethanone
- 2,2-Difluoro-1-(5-methyl-2-pyrrolyl)-2-(methylthio)-ethanone
Uniqueness
2,2-Difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)-ethanone is unique due to the presence of both the difluoromethyl and methylthio groups, which can impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules.
Propriétés
Numéro CAS |
170654-37-2 |
|---|---|
Formule moléculaire |
C8H8F2O2S |
Poids moléculaire |
206.21 g/mol |
Nom IUPAC |
2,2-difluoro-1-(5-methylfuran-2-yl)-2-methylsulfanylethanone |
InChI |
InChI=1S/C8H8F2O2S/c1-5-3-4-6(12-5)7(11)8(9,10)13-2/h3-4H,1-2H3 |
Clé InChI |
MTABEXZJVHTZIK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C(=O)C(F)(F)SC |
SMILES canonique |
CC1=CC=C(O1)C(=O)C(F)(F)SC |
Synonymes |
Ethanone, 2,2-difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B60298.png)





![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)


![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)




